Ethyl Picolinate (CAS No. 2524-52-9): A Technical Guide for Researchers and Drug Development Professionals
Ethyl Picolinate (CAS No. 2524-52-9): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Synthesis, and Applications of a Key Pharmaceutical Intermediate
Abstract
Ethyl picolinate (B1231196) (CAS No. 2524-52-9), also known as ethyl 2-pyridinecarboxylate, is a versatile organic compound widely utilized as a fundamental building block in the synthesis of various pharmaceutical agents and other complex organic molecules.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its significant applications, particularly in the realm of drug development. Its role as an intermediate in the creation of potential treatments for type 2 diabetes and cancer is a key focus.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in pharmaceutical development and organic synthesis.
Chemical and Physical Properties
Ethyl picolinate is a colorless to pale yellow liquid with a distinct odor.[1] It is characterized by an ester functional group attached to a pyridine (B92270) ring. The presence of both the pyridine nitrogen and the carbonyl oxygen allows it to act as a bidentate ligand in the formation of metal complexes.[1]
Table 1: Physical and Chemical Properties of Ethyl Picolinate
| Property | Value | Reference |
| CAS Number | 2524-52-9 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1][4] |
| Molecular Weight | 151.16 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][5][6] |
| Melting Point | 1.0 - 2.0 °C | [1][4][5][6][7][8] |
| Boiling Point | 240-241 °C at 760 mmHg | [5][6][7][8] |
| Density | 1.119 - 1.123 g/mL at 20-25 °C | [5][7][8] |
| Refractive Index (n20/D) | 1.5090 - 1.5110 | [5][7][8] |
| Flash Point | 107 °C (225 °F) (closed cup) | [4][7] |
| Water Solubility | Miscible | [5][6] |
| logP (o/w) | 0.870 | [7] |
Table 2: Spectroscopic Data for Ethyl Picolinate
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃, ppm) | 8.79 (m, 1H), 8.12 (m, 1H), 7.84 (m, 1H), 7.44 (m, 1H), 4.44 (q, 2H), 1.41 (t, 3H) | [9] |
| ¹³C NMR (CDCl₃, ppm) | 14, 61, 124, 126, 136, 147, 149, 164 | [9] |
| Mass Spec (EI, 70 eV, m/z (%)) | M⁺ 151(9), 107(35), 78(100) | [9] |
Synthesis of Ethyl Picolinate
The most prevalent method for synthesizing ethyl picolinate is the Fischer esterification of picolinic acid with ethanol (B145695), using a strong acid catalyst such as sulfuric acid.[1][9]
Experimental Protocol: Esterification of Picolinic Acid
Materials:
-
Picolinic acid (5.0 g, 41 mmol)
-
Anhydrous ethanol (40 mL)
-
Concentrated sulfuric acid (12 mL)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, combine picolinic acid (5.0 g) and anhydrous ethanol (40 mL).
-
Carefully add concentrated sulfuric acid (12 mL) to the mixture.
-
After cooling, concentrate the mixture by removing excess ethanol under reduced pressure.
-
Pour the residue into 25 mL of water.[9]
-
Basify the aqueous solution with sodium carbonate until the pH is alkaline.
-
Extract the aqueous layer three times with 25 mL portions of dichloromethane.[9]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, a colorless liquid.[9]
Expected Yield: Approximately 85%.[1][9]
Chemical Reactivity and Applications
Ethyl picolinate's reactivity is primarily centered around its ester and pyridine functionalities, making it a valuable intermediate in organic synthesis.[1]
Pharmaceutical Intermediate
A significant application of ethyl picolinate is its role as a precursor in the synthesis of pharmaceutically active compounds.
-
BACE2 Inhibitors for Diabetes: It is a key building block for producing 2-Aminodihydro[1][7]thiazines. These compounds are investigated as inhibitors of Beta-secretase 2 (BACE2), an enzyme implicated in the processing of amyloid precursor protein and a potential target for the treatment of type 2 diabetes.[1][6][8]
-
c-Met Inhibitors for Cancer Therapy: Ethyl picolinate derivatives, such as ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, are crucial intermediates in the synthesis of small molecule inhibitors of the c-Met receptor tyrosine kinase.[2][3] Abnormal c-Met signaling is involved in the growth and metastasis of various cancers, making its inhibitors a promising area of oncology research.[3]
Other Applications
Beyond its pharmaceutical uses, ethyl picolinate finds application in:
-
Organic Synthesis: Its reactivity and solubility make it a valuable starting material for creating other complex organic molecules used in materials science and agricultural chemicals.[1]
-
Agriculture: It is explored as a potential component in pesticides or herbicides.[1]
-
Flavoring Agents: It is employed in the food and beverage industry for its aromatic properties.[1]
-
Coordination Chemistry: It is used in research involving the formation of metal complexes.[1]
Biological Activity
Emerging research suggests that ethyl picolinate itself may possess inherent biological activities, including potential antibacterial and antifungal properties.[1] Further investigation is required to validate these findings and elucidate the underlying mechanisms.
Safety and Handling
Ethyl picolinate is considered an irritant to the eyes, respiratory system, and skin.[5][6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[10] It is a combustible liquid and should be stored in a cool, dry, and well-ventilated area.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13]
Conclusion
Ethyl picolinate is a chemical compound of significant interest, particularly to the pharmaceutical industry. Its well-defined physical and chemical properties, along with a straightforward synthesis protocol, make it a readily accessible and versatile intermediate. Its established role in the synthesis of potential therapeutics for diabetes and cancer underscores its importance in drug discovery and development. This guide provides a foundational understanding of ethyl picolinate, intended to support and facilitate further research and application of this valuable molecule.
References
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